But-3-enoyl bromide
Description
But-3-enoyl bromide (systematic name: (E)-but-3-enoyl bromide) is an α,β-unsaturated acyl bromide with the molecular formula C₄H₅BrO. It is characterized by a conjugated double bond between the second and third carbon atoms and a reactive bromide group at the carbonyl position. This compound is typically used in organic synthesis for introducing unsaturated acyl groups into target molecules, leveraging its high electrophilicity due to the electron-withdrawing bromide and the conjugated double bond.
Properties
CAS No. |
13140-16-4 |
|---|---|
Molecular Formula |
C4H5BrO |
Molecular Weight |
148.99 g/mol |
IUPAC Name |
but-3-enoyl bromide |
InChI |
InChI=1S/C4H5BrO/c1-2-3-4(5)6/h2H,1,3H2 |
InChI Key |
UGIBESQVHLYXMX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Bromination: But-3-enoyl bromide can be synthesized by the direct bromination of but-3-enoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide.
Hydrobromination of But-3-enoyl Chloride: Another method involves the hydrobromination of but-3-enoyl chloride using hydrogen bromide gas in the presence of a solvent like acetic acid.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale bromination of but-3-enoyl chloride using bromine and a suitable catalyst under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: But-3-enoyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.
Oxidation and Reduction: this compound can be oxidized to but-3-enoyl acid or reduced to but-3-enoyl alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and alcohols are commonly used.
Addition Reactions: Catalysts such as palladium or platinum are often employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include but-3-enoyl amides, esters, and thiols.
Addition Reactions: Products include various substituted alkenes and alkynes.
Oxidation and Reduction: Products include but-3-enoyl acid and but-3-enoyl alcohol.
Scientific Research Applications
Chemistry: But-3-enoyl bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of polymers and resins.
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and fragrances. It is also utilized in the manufacture of advanced materials and coatings.
Mechanism of Action
The mechanism of action of but-3-enoyl bromide involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of various acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence lacks explicit data on But-3-enoyl bromide but provides insights into related brominated and unsaturated compounds. Below is a comparative analysis based on structural analogs:
2.1. 3-(But-3-enyl)Imidazolium Bromide
- Structure: This ionic liquid contains a but-3-enyl chain attached to an imidazolium ring and a bromide counterion.
- Properties: Crystallographic data (e.g., monoclinic crystal system, unit cell parameters: $a = 9.342 \, \text{Å}, b = 11.775 \, \text{Å}, c = 13.695 \, \text{Å}$) and applications in materials science are documented .
- Reactivity: The bromide ion acts as a counterion, whereas in this compound, bromide is part of the reactive acyl group.
2.2. Ethyl Bromoacetate and Related Esters
- Structure: Ethyl bromoacetate (C₄H₇BrO₂) contains an ester group and bromide, differing from this compound’s α,β-unsaturated acyl bromide structure.
- Applications: Used as alkylating agents in organic synthesis. The absence of conjugation in these esters reduces their electrophilicity compared to this compound .
2.3. Domiphen Bromide
- Structure: A quaternary ammonium compound (C₂₂H₄₀BrNO) with a long alkyl chain and bromide counterion.
- Properties: High solubility in polar solvents, used as a surfactant and antimicrobial agent. Its non-acyl bromide structure limits direct comparison with this compound .
2.4. Neuromuscular Blocking Agents (e.g., Rocuronium Bromide)
- Structure: These are steroidal or benzylisoquinolinium bromides. For example, rocuronium bromide (C₃₂H₅₃BrN₂O₄) contains a bromide ion but lacks the unsaturated acyl group.
- Reactivity: Acts via competitive nicotinic acetylcholine receptor antagonism, unrelated to the electrophilic reactivity of this compound .
Key Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Functional Groups | Key Applications | Reactivity Profile |
|---|---|---|---|---|
| This compound* | C₄H₅BrO | α,β-unsaturated acyl bromide | Organic synthesis (theoretical) | High electrophilicity |
| 3-(But-3-enyl)imidazolium bromide | C₁₅H₁₇N₂Br | Imidazolium, bromide ion | Ionic liquids, materials science | Counterion-mediated interactions |
| Ethyl bromoacetate | C₄H₇BrO₂ | Ester, bromide | Alkylation reactions | Moderate electrophilicity |
| Domiphen bromide | C₂₂H₄₀BrNO | Quaternary ammonium, bromide | Surfactants, antimicrobials | Surfactant properties |
| Rocuronium bromide | C₃₂H₅₃BrN₂O₄ | Steroid, bromide ion | Anesthesia (neuromuscular block) | Receptor antagonism |
*Note: Properties of this compound are inferred due to lack of direct evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
